9-Fluorenylmethyl N-hydroxycarbamate
Overview
Description
Mechanism of Action
Target of Action
9-Fluorenylmethyl N-hydroxycarbamate, also known as (9H-fluoren-9-yl)methyl hydroxycarbamate or Fmoc-NHOH, is primarily used in the synthesis of hydroxamic acids and peptidyl hydroxamic acids . These compounds are known to inhibit enzymes like histone deacetylases and matrix metalloproteinases, which play crucial roles in cellular processes such as cell cycle progression and cell migration .
Mode of Action
Fmoc-NHOH interacts with its targets by donating the hydroxylamine group to form hydroxamic acids . This group can chelate the metal ions in the active sites of target enzymes, thereby inhibiting their activity .
Biochemical Pathways
The inhibition of enzymes like histone deacetylases and matrix metalloproteinases affects multiple biochemical pathways. For instance, the inhibition of histone deacetylases can lead to an increase in the acetylation of histones, thereby affecting gene expression . Similarly, the inhibition of matrix metalloproteinases can affect the degradation of the extracellular matrix, influencing processes like cell migration and angiogenesis .
Result of Action
The result of Fmoc-NHOH’s action is the inhibition of target enzymes, leading to changes in cellular processes like gene expression and cell migration . This can have potential therapeutic effects, such as anti-cancer activity, given the roles of these enzymes in disease processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Fluorenylmethyl N-hydroxycarbamate typically involves the reaction of 9-Fluorenylmethanol with hydroxylamine in the presence of a suitable activating agent . The reaction conditions often include the use of organic solvents such as dichloromethane or dimethylformamide and may require the presence of a base like triethylamine to facilitate the reaction .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents and equipment. The key steps involve ensuring the purity of starting materials and maintaining controlled reaction conditions to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 9-Fluorenylmethyl N-hydroxycarbamate undergoes various chemical reactions, including:
Substitution Reactions: It can react with electrophiles to form substituted derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides .
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed:
Substitution Reactions: Substituted fluorenylmethyl derivatives.
Oxidation Reactions: Oxidized fluorenylmethyl compounds.
Reduction Reactions: Reduced fluorenylmethyl derivatives.
Scientific Research Applications
Chemistry: 9-Fluorenylmethyl N-hydroxycarbamate is widely used in the synthesis of hydroxamic acids, which are important intermediates in organic synthesis and medicinal chemistry .
Biology: In biological research, this compound is used to synthesize peptidyl hydroxamic acids, which are valuable tools for studying enzyme inhibition and protein interactions .
Medicine: Hydroxamic acids derived from this compound have shown potential as inhibitors of metalloproteinases, which are enzymes involved in various diseases, including cancer and arthritis .
Industry: The compound is used in the production of specialty chemicals and materials, particularly in the development of new polymers and advanced materials .
Comparison with Similar Compounds
- N-Boc-hydroxylamine
- N-(Benzyloxycarbonyl)hydroxylamine
- O-Benzylhydroxylamine hydrochloride
- O-Tritylhydroxylamine
Comparison: 9-Fluorenylmethyl N-hydroxycarbamate is unique due to its fluorenylmethyl group , which provides enhanced stability and selectivity in synthetic reactions compared to other hydroxylamine derivatives . This makes it particularly valuable in the synthesis of complex molecules where precise control over reaction conditions is required .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-hydroxycarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c17-15(16-18)19-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14,18H,9H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHNJBGORPSTJDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70407926 | |
Record name | N-Fmoc-hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70407926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
190656-01-0 | |
Record name | N-Fmoc-hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70407926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-Fluorenylmethyl N-hydroxycarbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.